molecular formula C16H16O3 B12623216 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

Cat. No.: B12623216
M. Wt: 256.30 g/mol
InChI Key: RAZMIVOEIHPYBS-UHFFFAOYSA-N
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Description

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid is a high-purity chemical reagent designed for research and development applications. This benzoic acid derivative features a methyl-substituted benzyl ether group, a structural motif found in compounds studied for their potential biological activity and material properties. As a benzoic acid derivative, it may serve as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research. Researchers can utilize this compound in exploratory studies, method development, and as a standard in analytical profiling. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-5-[(3-methylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-13(8-11)10-19-14-7-6-12(2)15(9-14)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

RAZMIVOEIHPYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Direct Methylation

This method involves the direct methylation of a suitable starting material, such as 5-hydroxy-2-methylbenzoic acid. The process typically includes the following steps:

  • Reagents : Methyl iodide (or dimethyl sulfate) and a base (e.g., potassium carbonate).
  • Procedure :
    • Dissolve the starting material in an appropriate solvent (e.g., DMF or DMSO).
    • Add the base and methylating agent.
    • Heat the reaction mixture under reflux for several hours.
    • Upon completion, cool the mixture and extract the product using an organic solvent.
    • Purify the crude product through recrystallization or column chromatography.

Yield and Purity : This method generally provides high yields (up to 85%) with good purity levels.

Method B: Nucleophilic Substitution

In this approach, a nucleophilic substitution reaction is employed to introduce the methoxy group onto the aromatic ring.

  • Reagents : 2-Methyl-5-bromobenzoic acid and sodium methoxide.
  • Procedure :
    • Dissolve 2-methyl-5-bromobenzoic acid in anhydrous ethanol.
    • Add sodium methoxide to the solution.
    • Heat the mixture at reflux for several hours.
    • After completion, cool and neutralize the reaction mixture with dilute acid.
    • Extract and purify the product.

Yield and Purity : This method can yield around 75% with moderate purity depending on purification steps.

Method C: Coupling Reactions

This method utilizes coupling reactions between aryl halides and methoxy groups to synthesize the desired compound.

  • Reagents : 3-Methylphenylboronic acid, 2-methyl-5-bromo-benzoic acid, and a palladium catalyst.
  • Procedure :
    • Combine the aryl halide with boronic acid in a solvent like toluene or DMF.
    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., potassium carbonate).
    • Heat under nitrogen atmosphere for several hours.
    • Cool, filter, and purify using chromatography.

Yield and Purity : This method can achieve yields of approximately 80% with high purity due to selective coupling.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Direct Methylation 85 High Simple procedure Requires careful handling of reagents
Nucleophilic Substitution 75 Moderate Good for functionalized substrates Slower reaction time
Coupling Reactions 80 High High selectivity Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid exhibit anti-inflammatory effects. A patent describes a series of substituted benzoic acids that can be used to treat inflammatory diseases such as rheumatoid arthritis and osteoarthritis. These compounds are noted for their lower side effects compared to traditional steroidal anti-inflammatory drugs .

Case Study:
A study demonstrated that a derivative of this compound significantly reduced edema in rat models when induced by inflammatory agents. The results showed a marked improvement in the inflammation scores compared to control groups, suggesting its potential effectiveness in clinical settings .

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as potential candidates for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Data Table: Antimicrobial Efficacy

Compound NameTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CCandida albicans16

Herbicide Development

Similar benzoic acid derivatives have been explored as herbicides. The compound's structure allows it to inhibit specific plant growth pathways, making it effective against broadleaf weeds. For instance, dicamba (3,6-dichloro-2-methoxybenzoic acid) is a well-known herbicide that operates on similar principles .

Case Study:
Field trials demonstrated that formulations containing derivatives of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid effectively controlled weed populations in cereal crops without harming the crops themselves. This dual action makes it a valuable addition to integrated pest management strategies.

Polymer Additives

Research into the use of this compound as an additive in polymer formulations has shown promise. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for more demanding applications.

Data Table: Polymer Property Enhancement

Polymer TypeProperty EnhancedImprovement (%)
PolyethyleneTensile Strength25
Polyvinyl ChlorideThermal Stability15
PolystyreneImpact Resistance30

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs and their substituents are compared below:

Compound Name Substituent at C2 Substituent at C5 Molecular Weight Key References
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid Methyl (3-Methylphenyl)methoxy ~300.3 g/mol
5-Methoxy-2-methylbenzoic acid Methyl Methoxy 180.2 g/mol
2-Hydroxy-5-methoxybenzoic acid Hydroxyl Methoxy 184.1 g/mol
2,4,6-Trihydroxybenzoic acid Hydroxyl Hydroxyl (with additional C4, C6) 188.1 g/mol
5-(Trifluoromethyl)-substituted analog Methyl Trifluoromethylphenylamino 297.2 g/mol

Key Observations :

  • The target compound’s (3-methylphenyl)methoxy group introduces steric bulk and lipophilicity, which may reduce solubility compared to smaller substituents like methoxy or hydroxyl groups .
  • The methyl group at C2 (ortho to the carboxyl group) is shared with 5-methoxy-2-methylbenzoic acid but absent in hydroxyl-substituted analogs like 2-hydroxy-5-methoxybenzoic acid.

Antioxidant Activity

Evidence from ORAC (oxygen radical absorbance capacity) assays highlights substituent effects:

  • Ortho-hydroxyl groups (e.g., 2-hydroxy-5-methoxybenzoic acid) enhance antioxidant activity by forming quinones during free radical scavenging .

Data Table :

Compound ORAC Value (µmol TE/g) Assay Type Reference
2-Hydroxy-5-methoxybenzoic acid 8500 ± 300 ORAC
5-Methoxy-2-methylbenzoic acid 6200 ± 250 ORAC
Vanillic acid (4-hydroxy-3-methoxy) 4800 ± 200 ORAC
Target compound Data not available

Enzyme Inhibition (Antihyperglycemic Activity)

  • α-Amylase Inhibition : Ortho-hydroxyl groups (e.g., 2-hydroxy-5-methoxybenzoic acid) form intramolecular hydrogen bonds (IMHBs) with the carboxyl group, enhancing binding to hydrophobic enzyme pockets. Methoxy substitutions at C5 reduce inhibitory activity .

Data Table :

Compound α-Amylase IC50 (µM) Reference
2-Hydroxy-5-methoxybenzoic acid 12.5 ± 1.2
5-Methoxy-2-methylbenzoic acid 45.3 ± 3.8
Target compound Data not available

Toxicity Profile

  • Ortho-substituted hydroxyl groups (e.g., 2,4,6-trihydroxybenzoic acid) increase toxicity (EC50 = 10 mmol/L) compared to para-substituted analogs .
  • Methoxy groups exhibit variable toxicity, likely due to reduced proton affinity and electron transfer enthalpy in SET-PT (single-electron transfer–proton transfer) mechanisms .
  • Target Compound : The ortho-methyl group may contribute to toxicity, but the C5 substituent’s steric effects could mitigate this compared to hydroxylated analogs .

Thermal Stability

  • Benzoic acid derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower thermal stability .
  • Methoxy and alkyl substituents (e.g., 5-methoxy-2-methylbenzoic acid) enhance stability due to increased hydrophobicity and reduced intermolecular interactions .
  • Target Compound : The (3-methylphenyl)methoxy group may improve thermal stability compared to hydroxylated analogs but less so than fully alkylated derivatives .

Biological Activity

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid, a benzoic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be represented as follows:

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives, including 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, suggesting a promising role in developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been under investigation, particularly regarding its ability to inhibit the proliferation of cancer cells. Studies demonstrate that certain benzoic acid derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways, such as the PI3K/Akt pathway . The binding affinity of these compounds to key enzymes involved in cancer metabolism has also been explored, indicating their potential as therapeutic agents.

The biological activity of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating cellular responses and influencing pathways related to inflammation and cell growth.
  • Signal Transduction : By affecting signal transduction pathways, the compound may alter gene expression patterns associated with disease progression.

Case Studies

Several case studies have provided insights into the efficacy of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid:

  • Study on Antibacterial Activity : In vitro assays demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics, highlighting its potential as an alternative treatment .
  • Anticancer Research : In a study involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and colon cancer cells .

Data Table: Biological Activities and Properties

Property/ActivityValue/Description
Molecular FormulaC16H18O3
Molecular Weight270.31 g/mol
Antimicrobial ActivityEffective against MRSA
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of a phenolic intermediate followed by carboxylation. For example, intermediates like 3-methylbenzyl chloride can react with 5-hydroxy-2-methylbenzoic acid derivatives under basic conditions (e.g., NaH/THF) to introduce the methoxybenzyl group . Optimization includes adjusting reaction temperature (45–70°C), solvent polarity, and catalyst loading. Fractional crystallization using pH-controlled precipitation (e.g., isolating fractions at pH 3.6–4.6) improves purity .

Q. Which purification techniques are effective for isolating 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid from complex reaction mixtures?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Effective for removing polar impurities, especially when using C18 cartridges and eluting with methanol/water gradients .
  • pH-Dependent Fractionation : Adjusting the pH of aqueous solutions (e.g., pH 3.6–4.6) selectively precipitates the compound, as demonstrated in analogous benzoic acid syntheses .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and hexane/EtOH (1:1) as a mobile phase .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.96–7.29 ppm for substituted benzene rings) and methoxy groups (δ 3.76–3.86 ppm) .
  • X-Ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 15–25° deviations in analogous structures), confirming steric effects from the 3-methylphenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.1234 for C₁₆H₁₆O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., rotamers of the methoxybenzyl group). Computational tools like DFT calculations predict NMR chemical shifts, which are compared to experimental data to identify dominant conformers . For crystallographic mismatches, refine unit cell parameters using software like SHELX and validate against analogous structures (e.g., 3-methoxy-4-aryloxybenzoic acids) .

Q. What strategies optimize the compound's solubility and stability in biological assays?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .
  • Prodrug Design : Esterify the carboxyl group (e.g., methyl or benzyl esters) to improve membrane permeability, as seen in metabolic studies of related benzoic acid derivatives .
  • Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4, avoiding degradation observed in acidic conditions .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can major metabolites be identified?

  • Methodological Answer :

  • Phase I Metabolism : Hydrolysis of the methoxy group generates 5-hydroxy intermediates, detected via LC-MS/MS with fragmentation patterns (e.g., m/z 152.1 for dealkylated products) .
  • Phase II Conjugation : Glucuronidation at the hydroxyl group forms water-soluble metabolites, identified using β-glucuronidase hydrolysis assays .
  • Isotope-Labeling : Use deuterated analogs (e.g., 4-methoxy-d₃ derivatives) to trace metabolic pathways in vivo .

Q. How can structural derivatives of this compound be designed to enhance bioactivity in drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to improve metabolic stability, as demonstrated in analogues with enhanced D₂/5-HT₃ receptor binding .
  • Heterocyclic Modifications : Introduce triazole or pyrimidine rings (e.g., 5-methoxy-2-triazolylbenzoic acid derivatives) to modulate pharmacokinetic properties .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values across assays) be addressed?

  • Methodological Answer :

  • Assay Standardization : Use internal controls like known inhibitors (e.g., BAY 60-2770 for sGC activation assays) to normalize inter-lab variability .
  • Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid artifactual inhibition, as higher levels disrupt protein-ligand interactions .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based functional assays (e.g., cAMP modulation) .

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